N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide
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Overview
Description
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide, also known as DFB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a small molecule that has been synthesized using a unique method and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide is not fully understood, but studies have shown that it acts as a potent inhibitor of tubulin polymerization. This compound binds to the colchicine site of tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in cancer progression.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide in lab experiments is its ease of synthesis. This compound can be synthesized using a relatively simple process, making it readily available for research purposes. This compound has also been shown to exhibit potent anticancer activity in various cancer cell lines, making it a promising candidate for cancer treatment.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects on normal cells, which may limit its use in cancer treatment. Further research is required to determine the optimal dosage and administration of this compound to minimize its potential toxicity.
Future Directions
There are several future directions for the research on N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide. One of the primary areas of research is in the development of this compound-based anticancer drugs. Further studies are required to determine the optimal dosage, administration, and toxicity of this compound in cancer treatment.
Another area of research is in the development of this compound-based antibiotics. Studies have shown that this compound exhibits potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Studies have shown that this compound exhibits potent anticancer and antibacterial activity, making it a promising candidate for the development of new drugs. Further research is required to determine the optimal dosage, administration, and toxicity of this compound in various applications.
Synthesis Methods
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide can be synthesized using a multistep process that involves the reaction of 4-thioxo-1,3-dioxolane with 2,2-difluoroethylamine in the presence of a base. The resulting product is then reacted with but-2-ynoic acid to obtain this compound. The synthesis of this compound is a relatively simple process that can be carried out in the laboratory with ease.
Scientific Research Applications
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound exhibits potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO3S/c1-2-3-11(15)14(8-10(12)13)9-4-6-18(16,17)7-5-9/h9-10H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLSURNAZXJVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC(F)F)C1CCS(=O)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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